molecular formula C23H26ClN5O B11258271 1-(3-chloro-2-methylphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(3-chloro-2-methylphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11258271
M. Wt: 423.9 g/mol
InChI Key: HGCOPPURXVOADZ-UHFFFAOYSA-N
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Description

3-(3-CHLORO-2-METHYLPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a triazoloazepine ring system, which is known for its potential biological activities. The compound’s structure suggests it may have applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-2-METHYLPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multiple steps:

    Formation of the triazoloazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the chloro and methyl groups on the phenyl rings.

    Urea formation: Reaction of the intermediate compounds with isocyanates or other urea-forming reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions could target the triazoloazepine ring or the phenyl rings, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the triazoloazepine ring could produce amines.

Scientific Research Applications

3-(3-CHLORO-2-METHYLPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible development as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with triazoloazepine rings are known to interact with various enzymes and receptors. The molecular targets could include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the central nervous system or other tissues, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-CHLORO-2-METHYLPHENYL)-1-(4-METHYLPHENYL)UREA: Lacks the triazoloazepine ring, potentially resulting in different biological activity.

    1-(4-METHYLPHENYL)-3-(2-METHYLPHENYL)UREA: Similar structure but without the chloro group and triazoloazepine ring.

    3-(3-CHLOROPHENYL)-1-(4-METHYLPHENYL)UREA: Similar but lacks the methyl group on the phenyl ring and the triazoloazepine ring.

Uniqueness

The presence of the triazoloazepine ring in 3-(3-CHLORO-2-METHYLPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA makes it unique compared to other urea derivatives. This ring system can impart distinct biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H26ClN5O

Molecular Weight

423.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H26ClN5O/c1-16-10-12-18(13-11-16)25-23(30)29(20-8-6-7-19(24)17(20)2)15-22-27-26-21-9-4-3-5-14-28(21)22/h6-8,10-13H,3-5,9,14-15H2,1-2H3,(H,25,30)

InChI Key

HGCOPPURXVOADZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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